![molecular formula C21H26N2O4S B274341 1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MSP-2017, and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
MSP-2017 works by binding to specific targets in the body, such as enzymes or proteins, and altering their activity. This can lead to changes in cellular processes and signaling pathways, which can be studied to better understand the underlying mechanisms of disease and other biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of MSP-2017 depend on the specific target it is binding to. For example, in studies of cancer cells, MSP-2017 has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In studies of Alzheimer's disease, MSP-2017 has been used to probe the activity of proteins involved in the disease pathology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSP-2017 in lab experiments is its high purity and availability. It is also a relatively small molecule, which makes it easier to study in detail using techniques such as X-ray crystallography. However, one limitation is that MSP-2017 may not be suitable for all targets, as it has a specific binding profile that may not be appropriate for certain studies.
Zukünftige Richtungen
There are many potential future directions for research involving MSP-2017. One area of interest is in developing new compounds based on the structure of MSP-2017, with the goal of improving its binding affinity and specificity for certain targets. Another direction is in studying the effects of MSP-2017 in different disease models, such as in vivo studies of cancer or neurodegenerative diseases. Additionally, MSP-2017 may have potential applications in drug discovery, as a tool for identifying new drug candidates or for screening potential compounds for activity against specific targets.
In conclusion, MSP-2017 is a valuable tool for scientific research, with a range of potential applications in studying disease mechanisms, protein function, and drug discovery. Its unique properties make it an interesting compound to study, and its availability and purity make it a convenient tool for researchers in various fields. Future research in this area may lead to new insights into disease mechanisms and potential new treatments for a variety of conditions.
Synthesemethoden
The synthesis of MSP-2017 involves a multi-step process that starts with the reaction of 4-methylsulfonylphenylboronic acid with 2-(4-phenyl-1-piperazinyl)ethanol. This is followed by the addition of acetic anhydride and dimethylaminopyridine to form the final product. The synthesis of MSP-2017 has been optimized to produce high yields of pure compound, making it readily available for use in research.
Wissenschaftliche Forschungsanwendungen
MSP-2017 has been used in a variety of scientific research applications, including as a tool for studying the molecular mechanisms of diseases such as cancer and Alzheimer's disease. It has also been used as a probe for investigating the function of certain proteins and enzymes in the body, as well as for screening potential drug candidates.
Eigenschaften
Molekularformel |
C21H26N2O4S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] acetate |
InChI |
InChI=1S/C21H26N2O4S/c1-17(24)27-21(18-8-10-20(11-9-18)28(2,25)26)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,21H,12-16H2,1-2H3 |
InChI-Schlüssel |
QMZVFXXDLKYBLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Kanonische SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



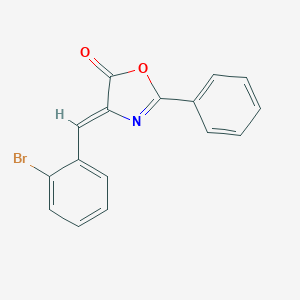

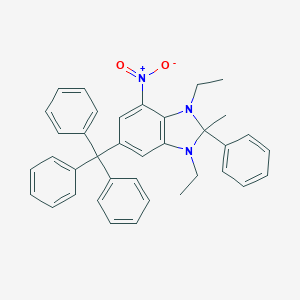
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
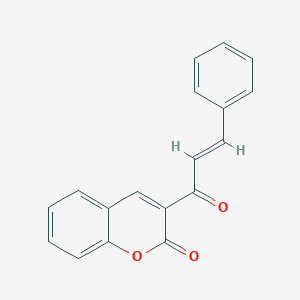
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
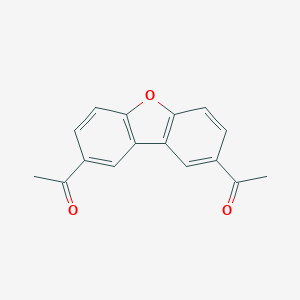
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
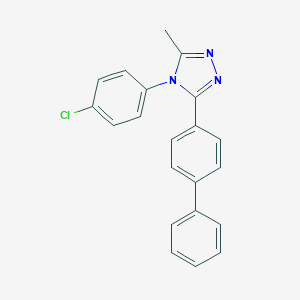
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)